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Compound of Interest

Compound Name:
Ethyl 4-

(Methylsulfonamido)benzoate

Cat. No.: B1295667 Get Quote

A comprehensive search for publicly available spectroscopic data (NMR, IR, and MS) for Ethyl
4-(Methylsulfonamido)benzoate reveals a significant lack of specific experimental datasets

for this compound. Commercial suppliers of this chemical, such as Sigma-Aldrich, explicitly

state that they do not provide analytical data, placing the responsibility of identity and purity

confirmation on the buyer. This scarcity of information necessitates a predictive and

comparative approach to understanding its likely spectroscopic characteristics, drawing on data

from structurally similar compounds.

While direct experimental data is not available, this guide will provide a theoretical framework

for the expected spectroscopic features of Ethyl 4-(Methylsulfonamido)benzoate, alongside

general experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for Ethyl 4-(Methylsulfonamido)benzoate based on the

analysis of its functional groups and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.3-1.4 Triplet 3H -OCH₂CH₃

~3.0 Singlet 3H -SO₂CH₃

~4.3-4.4 Quartet 2H -OCH₂CH₃

~7.3 Doublet 2H
Aromatic CH (ortho to

-NHSO₂CH₃)

~8.0 Doublet 2H
Aromatic CH (ortho to

-COOCH₂CH₃)

~9.8 Singlet (broad) 1H -NHSO₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~14 -OCH₂CH₃

~40 -SO₂CH₃

~61 -OCH₂CH₃

~118 Aromatic CH

~128 Aromatic C (quaternary)

~131 Aromatic CH

~143 Aromatic C (quaternary)

~165 C=O

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3250 N-H Stretching

~3100-3000 Aromatic C-H Stretching

~2980-2850 Aliphatic C-H Stretching

~1720 C=O (Ester) Stretching

~1600, ~1500 Aromatic C=C Stretching

~1340, ~1160 S=O (Sulfonamide)
Asymmetric & Symmetric

Stretching

~1250 C-O (Ester) Stretching

Table 4: Predicted Mass Spectrometry Fragmentation
m/z Fragment Ion

243 [M]⁺ (Molecular Ion)

214 [M - C₂H₅]⁺

198 [M - OCH₂CH₃]⁺

164 [M - SO₂CH₃]⁺

136 [M - SO₂CH₃ - C₂H₄]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound like Ethyl 4-(Methylsulfonamido)benzoate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of

1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay

of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly on the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Collect a background spectrum of the clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or through a gas or liquid chromatograph.

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Experimental Workflow
The logical flow for the spectroscopic analysis of Ethyl 4-(Methylsulfonamido)benzoate is

depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Data for Ethyl 4-
(Methylsulfonamido)benzoate: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1295667#spectroscopic-data-for-ethyl-
4-methylsulfonamido-benzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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